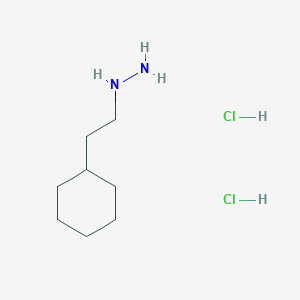

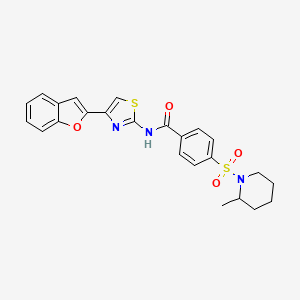

![molecular formula C7H12ClNO2 B2507440 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 1955540-92-7](/img/structure/B2507440.png)

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride" is a derivative of 2-azabicyclo[2.1.1]hexane, which is a structural motif found in various synthetic targets due to its bicyclic structure and potential biological activity. The papers provided discuss various synthetic approaches and chemical properties of related azabicyclohexane compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of azabicyclohexane derivatives has been a subject of interest due to their potential applications. Paper details a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, which is closely related to the compound of interest. The key step involves an intramolecular displacement to form the bicyclic ring system. Similarly, paper describes an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, starting from a photochemically prepared cyclobutene derivative and involving a stereoselective electrophilic addition. Paper presents a synthesis route for 2-azabicyclo[2.1.1]hexanes via imination of 3-(chloromethyl)cyclobutanone, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of azabicyclohexane derivatives is characterized by the presence of a bicyclic ring system that imposes conformational constraints on the molecule. These constraints can influence the reactivity and stereochemical outcomes of chemical reactions. For instance, paper discusses the synthesis of stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and the use of ab initio calculations to explain cis selectivity in the synthesis. This information could be extrapolated to understand the molecular structure and stereochemistry of this compound.

Chemical Reactions Analysis

Azabicyclohexane derivatives can undergo various chemical reactions due to their unique structural features. Paper describes a skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions, which could be relevant to understanding the reactivity of the compound . Paper highlights the use of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of biologically active compounds, indicating the potential of these structures to serve as intermediates in complex synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane derivatives are influenced by their rigid bicyclic structures. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds in chemical synthesis and potential pharmaceutical applications. While the papers provided do not directly discuss the physical and chemical properties of this compound, the synthesis methods and molecular structures described can provide insights into these properties. For example, the synthesis methods described in papers and could affect the purity and yield of the compound, which in turn would influence its physical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

The preparation of 2-azabicyclo[2.1.1]hexane hydrochloride derivatives involves intricate synthetic routes that allow for the development of novel compounds. For example, Liao et al. (2016) developed a batchwise, multigram preparation technique that focuses on an intramolecular displacement to forge the bicyclic ring system, providing a foundation for further functionalization and derivatization of this scaffold Liao et al., 2016.

Novel Synthesis Approaches

Another research avenue is the exploration of new synthesis methods for the 2-azabicyclo[2.1.1]hexane ring system. Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step Lescop et al., 2001.

Analogue Development for Biological Application

The development of enantiopure analogues of 3-hydroxyproline from 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids demonstrates the potential for bioactive compound development. Avenoza et al. (2002) showcased a synthesis route that offers access to both enantiomers of valuable ketones, which serve as precursors for (-)- and (+)-epibatidine, among other analogues Avenoza et al., 2002.

Modification of Substituents for Receptor Ligands

The modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system opens avenues for creating potential nicotinic acetylcholine receptor ligands. Malpass et al. (2003) explored nucleophilic substitution to construct novel derivatives, demonstrating the versatility of this framework in developing receptor-specific ligands Malpass et al., 2003.

Conformationally Restricted Analogues

Investigations into conformationally restricted nonchiral pipecolic acid analogues provide insight into the synthesis of compounds with predefined three-dimensional structures. Radchenko et al. (2009) reported practical syntheses of various azabicyclo compounds, illustrating the application of these structures in creating spatially defined molecules for targeted biological interactions Radchenko et al., 2009.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBUJZHVFABJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

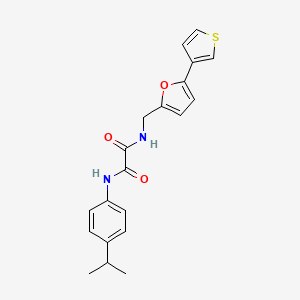

![2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide](/img/structure/B2507357.png)

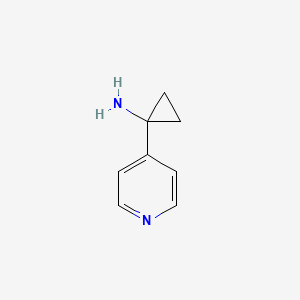

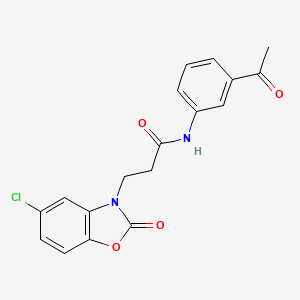

![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

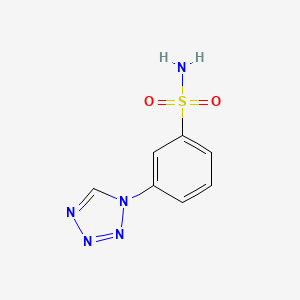

![Methyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate](/img/structure/B2507363.png)

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)

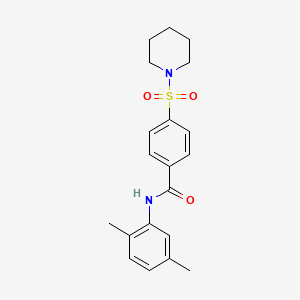

![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)

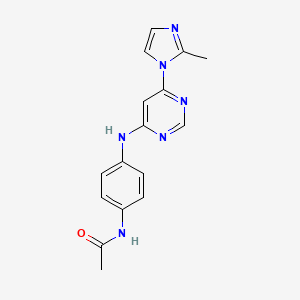

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)